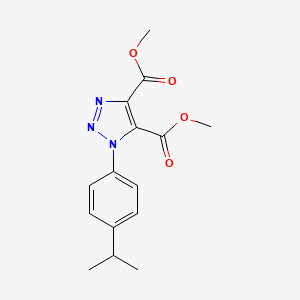
dimethyl 1-(4-isopropylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Dimethyl 1-(4-isopropylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a phenyl group (a ring of six carbon atoms, similar to benzene) with an isopropyl group attached, and two carboxylate groups attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and carboxylate groups would all contribute to the overall structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .
科学的研究の応用
Molecular Chemistry and Complex Formation
Triazole compounds are known for their unique properties in forming complexes and their equilibrium behaviors. For instance, Toda et al. (1988) demonstrated how 1,2,3-triazoles engage in complex formation to isolate specific isomers from equilibrium mixtures, highlighting the compound's role in molecular chemistry and structural analysis Toda et al., 1988.
Catalysis and Synthetic Applications
Triazole derivatives serve as catalysts and intermediates in organic synthesis, offering pathways to various chemical compounds. Rasmussen et al. (2007) found that 1,2,3-triazoles, through ruthenium-catalyzed cycloaddition reactions, efficiently produce 1,5-disubstituted triazoles, underscoring their significance in catalytic processes and synthetic chemistry Rasmussen et al., 2007.
Luminescence and Sensing
Dimethylphenyl imidazole dicarboxylate-based compounds, closely related to the core structure of interest, have been utilized in the development of luminescent materials. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks with potential applications in fluorescence sensing, illustrating the role of triazole derivatives in creating materials with specific luminescent properties Shi et al., 2015.
Green Chemistry and Environmental Applications
Karami et al. (2015) presented a novel one-pot method for synthesizing triazolopyrimidinedicarboxylates using silica sodium carbonate, showcasing the compound's utility in environmentally benign procedures. This method emphasizes the importance of triazole derivatives in promoting greener synthetic routes Karami et al., 2015.
Antimicrobial and Biological Studies
Although excluding drug-related information, it's noteworthy to mention the broader scope of triazole compounds in biological applications. Aouad (2016) explored the synthesis and antimicrobial screening of novel thioglycosides and acyclonucleoside analogs carrying 1,2,3-triazole and 1,3,4-oxadiazole moieties, demonstrating the potential of triazole derivatives in developing new antimicrobial agents Aouad, 2016.
作用機序
Safety and Hazards
特性
IUPAC Name |
dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9(2)10-5-7-11(8-6-10)18-13(15(20)22-4)12(16-17-18)14(19)21-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIJUPLLKHZOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

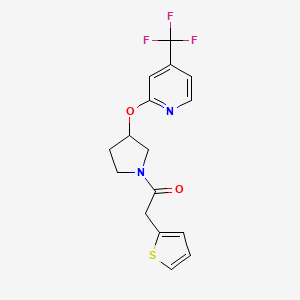


![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2984717.png)



![[1-(2-Methoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2984725.png)
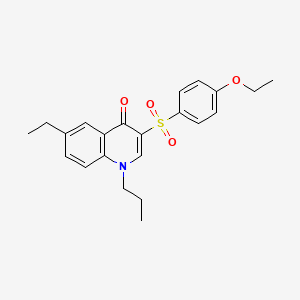
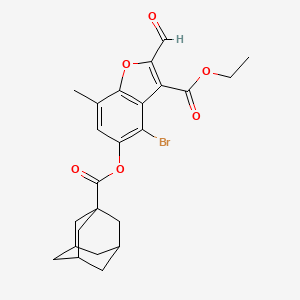

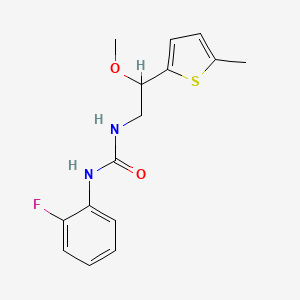
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2984736.png)
